N'-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide
Overview
Description
N-[4-(allyloxy)benzylidene]-4-methoxybenzenesulfonohydrazide, commonly known as ABMSH, is a chemical compound with potential applications in scientific research. ABMSH is a hydrazone derivative that exhibits various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Mechanism of Action
The mechanism of action of ABMSH is not well understood. However, it is believed that ABMSH acts as a ROS scavenger, reacting with ROS and preventing them from damaging cellular components. ABMSH may also modulate cellular signaling pathways by interacting with specific proteins or enzymes.
Biochemical and Physiological Effects:
ABMSH exhibits various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. ABMSH has been shown to protect cells from oxidative stress-induced damage and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
ABMSH has several advantages as a research tool. It is relatively easy to synthesize, and it exhibits low toxicity in vitro. ABMSH is also a fluorescent probe, making it a useful tool for imaging studies. However, ABMSH has some limitations. It is not very stable in solution, and it can be difficult to work with due to its tendency to form aggregates.
Future Directions
There are several potential future directions for research involving ABMSH. One area of interest is the development of new fluorescent probes based on ABMSH. Another area of interest is the investigation of the effects of ABMSH on specific cellular signaling pathways. Additionally, the potential anti-cancer activity of ABMSH warrants further investigation, including in vivo studies.
Scientific Research Applications
ABMSH has been used in various scientific studies to investigate different biological processes. For example, ABMSH has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in live cells. ABMSH has also been used to study the effects of oxidative stress on cellular signaling pathways and to investigate the role of ROS in disease progression.
properties
IUPAC Name |
4-methoxy-N-[(Z)-(4-prop-2-enoxyphenyl)methylideneamino]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-12-23-16-6-4-14(5-7-16)13-18-19-24(20,21)17-10-8-15(22-2)9-11-17/h3-11,13,19H,1,12H2,2H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGNADHEMXYOJR-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=C(C=C2)OCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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